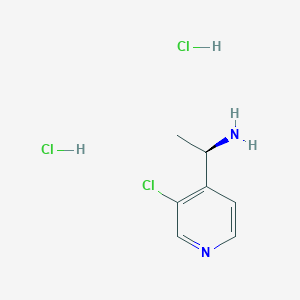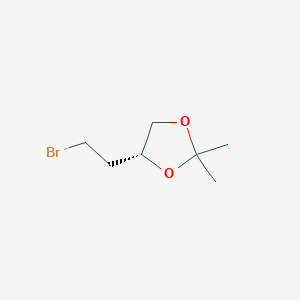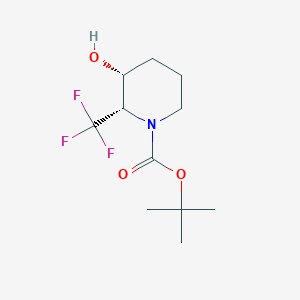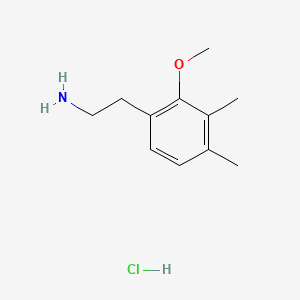![molecular formula C11H14N2O3 B13508650 3-{N-[(pyridin-2-yl)methyl]acetamido}propanoicacid](/img/structure/B13508650.png)
3-{N-[(pyridin-2-yl)methyl]acetamido}propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{N-[(pyridin-2-yl)methyl]acetamido}propanoic acid is an organic compound that features a pyridine ring attached to a propanoic acid backbone through an acetamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N-[(pyridin-2-yl)methyl]acetamido}propanoic acid typically involves the reaction of pyridine-2-carboxaldehyde with acetamide, followed by a condensation reaction with 3-bromopropanoic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-{N-[(pyridin-2-yl)methyl]acetamido}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-{N-[(pyridin-2-yl)methyl]acetamido}propanoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals such as silver, copper, and zinc.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of coordination polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-{N-[(pyridin-2-yl)methyl]acetamido}propanoic acid involves its ability to chelate metal ions, forming stable complexes. This chelation can enhance the fluorescence properties of certain ions, making it useful in various analytical and diagnostic applications. The molecular targets and pathways involved include the coordination of the pyridine nitrogen and the carboxylate oxygen to metal ions, stabilizing the complex and altering its electronic properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Pyridyl)propionic acid
- 2-Pyridinepropionic acid
- 3-Pyridinesulfonic acid
- 2-Amino-3-(pyridin-2-yl)propionic acid
Uniqueness
3-{N-[(pyridin-2-yl)methyl]acetamido}propanoic acid is unique due to its specific acetamido linkage, which imparts distinct chemical and biological properties. Unlike other similar compounds, it can form more stable complexes with metal ions, making it particularly valuable in coordination chemistry and fluorescence applications .
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-[acetyl(pyridin-2-ylmethyl)amino]propanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-9(14)13(7-5-11(15)16)8-10-4-2-3-6-12-10/h2-4,6H,5,7-8H2,1H3,(H,15,16) |
InChI Key |
RUAIQLRHTFAFOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCC(=O)O)CC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride](/img/structure/B13508573.png)
![5-Methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B13508581.png)
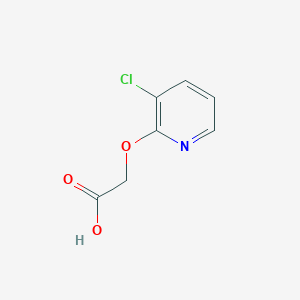
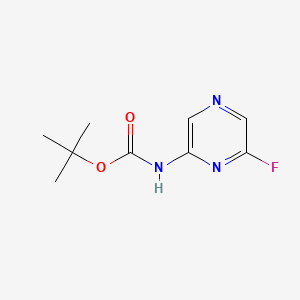
![1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol](/img/structure/B13508604.png)
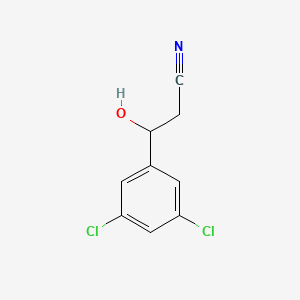
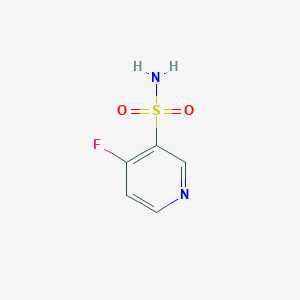

![1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13508625.png)
